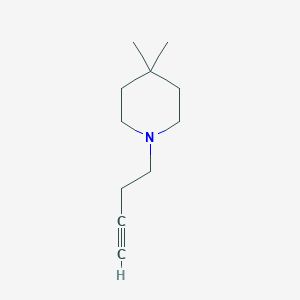

1-(But-3-yn-1-yl)-4,4-dimethylpiperidine

Description

Properties

IUPAC Name |

1-but-3-ynyl-4,4-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-4-5-8-12-9-6-11(2,3)7-10-12/h1H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVYGDYXMOMYOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341789-86-3 | |

| Record name | 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine and Its Complex Analogues

Retrosynthetic Analysis and Disconnection Approaches for the Butyne-Piperidine Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. amazonaws.com For 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine, the most logical disconnection is at the C-N bond, as this bond is typically formed in the final stages of similar syntheses.

This disconnection breaks the target molecule into two key synthons: a 4,4-dimethylpiperidine (B184581) synthon and a but-3-yn-1-yl synthon.

Disconnection: C(sp³)–N bond of the piperidine (B6355638).

Synthons:

A nucleophilic secondary amine: 4,4-dimethylpiperidine.

An electrophilic four-carbon alkyne fragment: the but-3-yn-1-yl cation.

The corresponding synthetic equivalents, the actual reagents used in the laboratory, for these synthons would be:

4,4-dimethylpiperidine: A readily available secondary amine.

A 4-halobutyne or a but-3-yn-1-ol derivative: For example, 4-bromo-1-butyne (B1278893), 4-chloro-1-butyne, or but-3-yn-1-yl tosylate. These reagents provide the butynyl group with a suitable leaving group for nucleophilic substitution.

This retrosynthetic approach simplifies the synthesis to a standard nucleophilic substitution reaction (N-alkylation), which represents the most direct and established method for constructing the target butyne-piperidine framework.

Established Synthetic Routes to this compound: A Critical Evaluation of Efficiency and Atom Economy

The primary established route for the synthesis of this compound is the direct N-alkylation of 4,4-dimethylpiperidine with an appropriate butynyl electrophile. This reaction is a classic SN2 nucleophilic substitution.

The general reaction involves treating 4,4-dimethylpiperidine with a 4-substituted but-1-yne (where the substituent is a good leaving group, such as Br, I, or OTs) in the presence of a base. The base is required to neutralize the acid formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. researchgate.net

Common conditions include:

Alkylating Agents: 4-bromo-1-butyne or 4-chloro-1-butyne.

Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases like triethylamine (B128534) (Et₃N).

Solvents: Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or acetone.

Critical Evaluation: While straightforward, this method has drawbacks concerning efficiency and atom economy.

Efficiency: Yields can be variable and are often dependent on the specific reaction conditions, including the choice of leaving group, base, and solvent. A significant side reaction can be the quaternization of the product, where the tertiary amine product is further alkylated to form a quaternary ammonium (B1175870) salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for extended periods.

Atom Economy: The atom economy of these reactions is inherently poor. For every mole of product formed, one mole of a salt byproduct (e.g., KBr, Et₃N·HCl) is generated. This waste must be separated from the product and disposed of, adding to the cost and environmental impact of the process.

| Alkylating Agent | Base | Solvent | Temperature | Reported Yield (%) | Atom Economy Issues |

| 4-bromo-1-butyne | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good | Stoichiometric KBr waste |

| 4-chloro-1-butyne | Na₂CO₃ / KI (cat.) | DMF | 80 °C | Moderate | Stoichiometric NaCl waste |

| But-3-yn-1-yl tosylate | Triethylamine | Dichloromethane | Room Temp | Good | Stoichiometric triethylammonium (B8662869) tosylate waste |

Development of Novel and Green Synthetic Approaches for Optimized Yields and Selectivity

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for N-alkylation. nih.gov These approaches aim to minimize waste, avoid hazardous solvents, and improve energy efficiency.

One of the most promising green strategies is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acsgcipr.org This approach uses alcohols as alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by a transition metal complex (e.g., based on ruthenium or iridium).

The mechanism involves the catalyst temporarily oxidizing the alcohol (e.g., but-3-yn-1-ol) to an aldehyde. This aldehyde then undergoes a condensation reaction with the amine (4,4-dimethylpiperidine) to form an enamine or iminium ion intermediate. The catalyst, which had stored the hydrogen, then reduces this intermediate to form the final N-alkylated product and regenerates itself.

Advantages over established routes:

High Atom Economy: The only byproduct is water, making this a nearly waste-free process.

Use of Greener Reagents: Alcohols are generally less toxic and more environmentally benign than the corresponding alkyl halides.

Reduced Waste Streams: Eliminates the formation of stoichiometric salt byproducts.

Another green approach involves the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. Furthermore, performing reactions in greener solvents like water or ethanol, or under solvent-free conditions, further enhances the environmental profile of the synthesis. ajchem-a.com

| Method | Alkylating Agent | Catalyst | Byproduct | Green Chemistry Advantages |

| Traditional Alkylation | 4-bromo-1-butyne | None | KBr | None |

| Borrowing Hydrogen | But-3-yn-1-ol | [Ru] or [Ir] complex | H₂O | High atom economy; water is the only byproduct; uses safer reagents. |

Stereoselective Synthesis Strategies and Diastereomeric Control in Substituted Piperidine-Alkyne Systems

While this compound is achiral, the synthesis of its substituted analogues often requires precise control over stereochemistry. The piperidine ring is a common scaffold in natural products and pharmaceuticals, where biological activity is frequently dependent on the specific stereoisomer. scispace.com

Several strategies have been developed for the stereoselective synthesis of substituted piperidines: researchgate.net

From Chiral Precursors: A common approach is to start with a chiral building block, such as a chiral amino alcohol or amino acid, and construct the piperidine ring through cyclization reactions. The stereochemistry of the starting material is transferred to the final product.

Asymmetric Catalysis: Enantioselective reduction of a substituted pyridine (B92270) or dehydropiperidine precursor using a chiral catalyst can provide access to optically active piperidines. marz-kreations.com For instance, the hydrogenation of a prochiral pyridinium (B92312) salt with a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) can yield a specific enantiomer of the piperidine product.

Diastereoselective Cyclization: Intramolecular reactions of acyclic precursors containing one or more stereocenters can proceed with high diastereoselectivity. nih.gov For example, an intramolecular Mannich reaction or a reductive amination of a keto-amine can be influenced by existing stereocenters to favor the formation of one diastereomer over others. Gold-catalyzed cyclization reactions have also emerged as powerful tools for constructing substituted piperidines with excellent stereocontrol. nih.gov

When synthesizing complex analogues that combine a stereochemically defined piperidine ring with an alkyne side chain, the N-alkylation step is typically performed after the stereocenters on the ring have been established. This ensures that the stereochemical integrity of the piperidine core is maintained.

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for industrial-scale synthesis. durham.ac.uk

For the synthesis of this compound, a flow process would typically involve pumping streams of 4,4-dimethylpiperidine and the alkylating agent (e.g., 4-bromo-1-butyne), along with a base dissolved in a suitable solvent, through a heated reactor coil.

Key advantages of a flow approach:

Enhanced Safety: Flow reactors have a very small reaction volume at any given time, which significantly improves heat dissipation and reduces the risks associated with exothermic reactions or the handling of hazardous reagents.

Precise Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better reproducibility, higher yields, and reduced formation of byproducts like the quaternary ammonium salt. mdpi.com

Rapid Optimization and Scalability: Reaction conditions can be optimized quickly by varying flow rates and temperatures. Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, which avoids the challenges of redevelopment associated with batch scale-up.

Integration of Steps: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous process. For example, the product stream from the N-alkylation reactor could be passed directly through a packed column containing a scavenger resin to remove unreacted starting materials or byproducts, simplifying the work-up procedure. nih.gov

The application of flow chemistry to the N-alkylation of piperidines provides a robust, efficient, and scalable platform for the synthesis of this compound and its analogues, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Transformations of 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine

Reactivity of the Terminal Alkyne Moiety: Functionalization and Cycloaddition Reactions

The terminal alkyne is a versatile functional group capable of participating in a wide array of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The carbon-carbon triple bond in 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is an ideal substrate for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , for instance, involves the reaction of a terminal alkyne with an aryl or vinyl halide. Hypothetically, reacting this compound with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base would be expected to yield the corresponding 1-aryl-4-(4,4-dimethylpiperidino)but-1-yne.

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the direct participation of the alkyne in a classical Heck reaction is less common, related transformations could be envisaged.

A summary of expected reactants and products for these hypothetical reactions is presented in Table 1.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Hypothetical Reactant 2 | Catalyst System | Expected Product |

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-Phenylbut-3-yn-1-yl)-4,4-dimethylpiperidine |

| Heck-type | Phenylacetylene | Pd(OAc)₂, PPh₃, Base | 1-(6-Phenylhexa-3,5-diyn-1-yl)-4,4-dimethylpiperidine |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Transformations

The terminal alkyne is a key participant in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." This reaction would involve the [3+2] cycloaddition between the alkyne of this compound and an organic azide (B81097) (e.g., benzyl (B1604629) azide) to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.

Hydrofunctionalization Reactions (Hydroamination, Hydrosilylation, Hydroboration)

Hydrofunctionalization reactions would involve the addition of H-Y across the triple bond.

Hydroamination: The addition of an N-H bond across the alkyne, catalyzed by various transition metals, could lead to the formation of enamines or imines.

Hydrosilylation: The addition of a Si-H bond would yield vinylsilanes, which are valuable synthetic intermediates.

Hydroboration: Reaction with a borane (B79455) reagent followed by oxidation would be expected to produce the corresponding aldehyde or ketone, depending on the regioselectivity of the boron addition.

Carbometallation and Annulation Reactions Involving the Alkyne

Carbometallation , the addition of an organometallic reagent across the alkyne, would generate a new vinylmetallic species. This intermediate could then be trapped with various electrophiles. Annulation reactions , where a new ring is formed, could also be envisioned, potentially through intramolecular pathways if a suitable reactive partner were present on the piperidine (B6355638) ring or its substituents.

Reactivity at the Piperidine Nitrogen: N-Alkylation, N-Acylation, and Quaternization Studies

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: Treatment with an acylating agent, such as an acid chloride or anhydride, would yield the corresponding amide. However, the steric hindrance from the 4,4-dimethyl groups might necessitate more forcing reaction conditions.

A summary of these potential transformations is provided in Table 2.

Table 2: Hypothetical Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent | Expected Product |

| N-Alkylation | Methyl Iodide | 1-(But-3-yn-1-yl)-1,4,4-trimethylpiperidin-1-ium iodide |

| N-Acylation | Acetyl Chloride | 1-Acetyl-4-(but-3-yn-1-yl)-4-methylpiperidine |

| Quaternization | Benzyl Bromide | 1-Benzyl-1-(but-3-yn-1-yl)-4,4-dimethylpiperidin-1-ium bromide |

Transformations of the Dimethyl Substituents and the Piperidine Ring System

The gem-dimethyl group at the 4-position of the piperidine ring is generally unreactive. Transformations involving these methyl groups would likely require harsh, radical-based conditions and are not commonly observed in standard organic synthesis. The piperidine ring itself is a saturated heterocycle and is quite stable. Ring-opening reactions would necessitate extreme conditions or the introduction of specific activating groups, none of which are present in the parent molecule.

Domino and Cascade Reactions Triggered by the Unique Structure of this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing domino and cascade reactions involving the compound this compound. Extensive searches for scholarly articles, patents, and detailed chemical syntheses have not yielded any specific examples or dedicated studies on the use of this molecule as a substrate for such complex, multi-step transformations in a single synthetic operation.

The unique structure of this compound, which features a terminal alkyne and a tertiary amine incorporated into a sterically hindered piperidine ring, theoretically offers potential for intramolecular cyclizations and other tandem reactions. The alkyne functionality could be activated by various metals or reagents to initiate a cascade, and the nitrogen atom could act as an internal nucleophile. However, despite this potential, the scientific community has not reported any specific applications in the context of domino or cascade reactions to date.

Consequently, there are no research findings, mechanistic studies, or data tables to present on this topic. The exploration of this compound in the development of novel domino and cascade reactions for the synthesis of complex polycyclic scaffolds appears to be an uninvestigated area of chemical research.

Mechanistic Investigations into Reactions Involving 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine

Elucidation of Reaction Mechanisms via Kinetic Studies and Isotopic Labeling Experiments

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and the influence of reactant concentrations. For a hypothetical reaction involving 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine, a series of experiments would be designed to determine the reaction order with respect to each reactant. This involves systematically varying the concentration of one reactant while keeping others in excess and monitoring the change in reaction rate. The resulting rate law would offer insights into the molecularity of the rate-determining step.

Isotopic labeling, a powerful complementary technique, would involve synthesizing this compound with an isotopic substitution, for example, replacing a specific hydrogen atom with deuterium (B1214612) or a carbon atom with carbon-13. By tracking the position of the isotope in the reaction products, it is possible to infer the bond-breaking and bond-forming events that occur during the reaction, providing direct evidence for a proposed mechanism. For instance, a kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can indicate whether a specific C-H bond is broken in the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

Characterization of Transition States and Analysis of Reaction Energy Profiles

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the barrier that must be overcome for reactants to be converted into products. The structure of the transition state is crucial for understanding the reaction mechanism. While direct experimental observation of transition states is challenging due to their fleeting nature, their properties can be inferred from experimental data and, more commonly, investigated using computational chemistry.

Influence of Catalysis, Solvents, and Ligands on Reaction Pathways and Selectivity

The choice of catalyst, solvent, and any coordinating ligands can profoundly impact the course of a chemical reaction.

Catalysis: A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. For reactions involving the terminal alkyne of this compound, transition metal catalysts (e.g., palladium, copper, gold) are often employed to facilitate reactions such as cross-coupling, cyclization, or hydration. The nature of the metal and its oxidation state would be critical in determining the reaction mechanism.

Solvents: The solvent can influence reaction rates and selectivity through various interactions, including polarity, hydrogen bonding, and coordinating ability. For instance, a polar protic solvent might stabilize charged intermediates or transition states through hydrogen bonding, whereas a nonpolar aprotic solvent would favor different pathways.

Ligands: In metal-catalyzed reactions, ligands coordinate to the metal center and modulate its electronic and steric properties. This, in turn, influences the catalyst's activity and selectivity. The choice of ligand can, for example, determine the regioselectivity or stereoselectivity of a reaction.

Systematic screening of these parameters would be necessary to optimize a desired transformation of this compound and to gain a deeper understanding of the operative mechanism.

Spectroscopic Techniques for In-situ Reaction Monitoring and Detection of Intermediates

In-situ spectroscopic techniques allow for the real-time monitoring of a reaction as it proceeds, providing valuable data on the concentrations of reactants, products, and any observable intermediates. This is a significant advantage over traditional methods that rely on quenching the reaction and analyzing aliquots.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics. ed.ac.uk It can also enable the structural characterization of transient intermediates if they accumulate to a sufficient concentration.

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in vibrational modes of molecules and can be used to monitor the transformation of functional groups. For example, the disappearance of the characteristic alkyne C≡C stretch in this compound would indicate its consumption.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify intermediates and products directly from the reaction mixture, providing information on their mass-to-charge ratio.

Table 2: Spectroscopic Handles for this compound

| Functional Group | Spectroscopic Technique | Characteristic Signal |

| Terminal Alkyne (C≡C-H) | IR Spectroscopy | ~3300 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (C≡C stretch) |

| Terminal Alkyne (C≡C -H) | ¹³C NMR Spectroscopy | ~68 ppm |

| Piperidine (B6355638) (CH₂) | ¹H NMR Spectroscopy | Various signals in the aliphatic region |

This table presents typical spectroscopic data and is for illustrative purposes.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating and exploring reaction mechanisms. Theoretical calculations can be used to:

Model Reactant, Transition State, and Product Structures: Geometries of all species along a proposed reaction pathway can be optimized to find their lowest energy conformations.

Calculate Reaction Energy Profiles: The energies of reactants, transition states, intermediates, and products can be calculated to construct a detailed energy profile, allowing for the determination of activation barriers and reaction enthalpies.

Visualize Vibrational Frequencies: Calculation of vibrational frequencies can confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency corresponding to the motion along the reaction coordinate).

Investigate Solvent Effects: Solvation models can be incorporated to simulate the reaction in different media, providing insights into the role of the solvent.

For a reaction involving this compound, computational studies could be used to compare the feasibility of different proposed mechanisms, rationalize experimentally observed selectivity, and predict the effects of structural modifications on reactivity.

Computational and Theoretical Studies on 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine

Electronic Structure and Bonding Analysis of the Compound and its Reactive Intermediates

The electronic structure of 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is characterized by the distinct electronic environments of its constituent parts: the saturated 4,4-dimethylpiperidine (B184581) ring, the flexible butynyl chain, and the terminal alkyne group. An analysis of the electronic distribution reveals a significant concentration of electron density around the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it a primary site for protonation and other electrophilic attacks. The triple bond of the butynyl group also represents a region of high electron density, rendering it susceptible to addition reactions.

Reactive intermediates, such as the protonated form of the molecule (the piperidinium (B107235) ion), would exhibit a significant alteration in electronic structure. The positive charge would be localized primarily on the nitrogen atom, leading to an inductive effect that would withdraw electron density from the neighboring carbon atoms. This, in turn, could influence the reactivity of the entire molecule.

Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative picture of the electronic structure. Below is a hypothetical table of calculated atomic charges, which illustrates the expected charge distribution.

| Atom | Hybridization | Calculated Atomic Charge (e) |

| N1 (piperidine) | sp³ | -0.65 |

| C2, C6 (piperidine) | sp³ | -0.20 |

| C3, C5 (piperidine) | sp³ | -0.15 |

| C4 (piperidine) | sp³ | +0.10 |

| C (methyl groups) | sp³ | -0.18 |

| C1' (butyne chain) | sp³ | -0.10 |

| C2' (butyne chain) | sp³ | -0.08 |

| C3' (butyne chain) | sp | -0.25 |

| C4' (butyne chain) | sp | -0.22 |

Note: These values are illustrative and would be obtained from specific quantum chemical calculations.

Conformational Landscape and Energetic Preferences of the Flexible Butyne Chain and Piperidine Ring

The conformational flexibility of this compound is primarily dictated by the piperidine ring and the rotational freedom of the butyne chain. The 4,4-dimethylpiperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. However, other conformations like the boat and twist-boat are also possible, albeit at a higher energetic cost. The presence of the gem-dimethyl group at the C4 position can influence the ring's puckering and the energetic barrier for ring inversion.

The butyne chain, connected to the nitrogen atom, has several rotatable bonds, leading to a multitude of possible conformations. The orientation of the butyne chain relative to the piperidine ring will be governed by a combination of steric hindrance and weak intramolecular interactions. Computational studies on similar N-substituted piperidines have shown that the preferred conformation often balances the steric bulk of the substituent with the need to avoid unfavorable eclipsing interactions. researchgate.net

A conformational search using molecular mechanics or quantum chemical methods would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. The results of such a study could be summarized in a table like the one below.

| Conformer | Dihedral Angle (C6-N1-C1'-C2') | Relative Energy (kcal/mol) |

| Anti (extended) | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.5 |

| Eclipsed | 0° | 4.8 |

Note: The dihedral angle and relative energies are hypothetical and would be determined through computational analysis.

Density Functional Theory (DFT) and Ab Initio Calculations for Reactivity Predictions and Selectivity Profiling

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the reactivity and selectivity of molecules. researchgate.netrsc.org For this compound, these calculations can provide insights into various aspects of its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen atom and the alkyne's pi system, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the sigma-antibonding orbitals. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this molecule, the MEP would show a negative potential around the nitrogen atom and the triple bond, and a positive potential around the hydrogen atoms.

DFT calculations can also be used to model reaction pathways and transition states, allowing for the prediction of reaction kinetics and thermodynamics. This can be particularly useful for understanding the selectivity of reactions, such as additions to the alkyne or reactions at the piperidine nitrogen.

| Calculated Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Note: These values are representative and would be obtained from specific DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed understanding of the dynamic behavior of this compound in a solvent environment. mdpi.comnih.gov By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and reactivity of the compound.

In a protic solvent like water or methanol, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds. The presence of solvent molecules can also affect the conformational equilibrium of the flexible butyne chain by stabilizing certain conformations through favorable intermolecular interactions.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) for various processes, such as the approach of a reactant to the molecule. This can provide insights into the free energy barriers of reactions in solution.

| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |

| N...H-O (Hydrogen Bond) | Water | -3.5 |

| Alkyne π...H-O | Water | -1.2 |

| van der Waals | Hexane | -2.5 |

Note: The interaction energies are illustrative and would be derived from MD simulations.

Predictive Modeling of Novel Derivatives and Their Potential Reactivity Patterns

Based on the computational understanding of this compound, predictive models can be developed to explore the properties and reactivity of novel derivatives. By systematically modifying the structure, for example, by introducing substituents on the piperidine ring or the butyne chain, it is possible to tune the electronic and steric properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be built by correlating calculated molecular descriptors with experimentally determined or computationally predicted properties. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Such models can be used to screen a virtual library of derivatives and identify candidates with desired properties, such as enhanced reactivity towards a specific substrate or improved selectivity. This predictive modeling approach can significantly accelerate the discovery and design of new molecules with tailored functionalities. For instance, a model could predict how substituting the methyl groups with bulkier alkyl groups might influence the conformational equilibrium and, consequently, the accessibility of the nitrogen lone pair for reactions.

Strategic Applications of 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for the Construction of Complex Heterocyclic Systems

The dual functionality of 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine makes it a promising scaffold for the synthesis of complex heterocyclic systems. The terminal alkyne is a versatile handle for a multitude of chemical transformations, including cycloaddition reactions, Sonogashira couplings, and metal-catalyzed cyclizations. For instance, [3+2] cycloadditions with azides would yield triazole-containing piperidine (B6355638) derivatives, while reactions with nitrile oxides could afford isoxazoles.

The piperidine nitrogen offers a site for further functionalization or can act as an internal nucleophile. The gem-dimethyl group at the 4-position provides steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions, a valuable attribute in the synthesis of complex, three-dimensional molecules.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (B81097) | 1,2,3-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole |

| Sonogashira Coupling | Aryl Halide | Aryl-alkyne substituted piperidine |

| Aza-Diels-Alder | Diene | Fused or spirocyclic piperidine |

Precursor to Functional Materials and Conjugated Polymeric Architectures

The terminal alkyne functionality of this compound allows for its potential use as a monomer in the synthesis of functional polymers. Polymerization of terminal alkynes can lead to the formation of conjugated polymers with interesting photophysical and electronic properties. The incorporation of the 4,4-dimethylpiperidine (B184581) moiety could enhance the solubility and processability of these materials in organic solvents, a common challenge in the field of conjugated polymers.

Furthermore, the piperidine nitrogen can be quaternized to introduce ionic functionalities, leading to the development of polyelectrolytes or materials for ion-exchange applications. The rigid piperidine ring and the linear alkyne unit could contribute to the formation of well-defined polymeric architectures.

Design and Synthesis of Novel Ligands and Organocatalysts Based on the Piperidine-Alkyne Scaffold

The this compound scaffold is a promising platform for the design of novel ligands for transition metal catalysis. The terminal alkyne can be readily transformed into a variety of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines, through established synthetic routes. The piperidine nitrogen itself can also act as a coordinating atom, leading to the formation of bidentate or pincer-type ligands.

The steric bulk provided by the gem-dimethyl group can create a specific chiral environment around a metal center, which is highly desirable for asymmetric catalysis. Moreover, the piperidine ring can serve as a chiral backbone if synthesized from a chiral precursor, opening avenues for the development of new classes of chiral ligands and organocatalysts.

Table 2: Potential Ligand and Organocatalyst Classes from this compound

| Ligand/Catalyst Type | Synthetic Transformation of Alkyne | Potential Application |

|---|---|---|

| P,N-Ligand | Hydrophosphination | Asymmetric Hydrogenation |

| NHC-Ligand precursor | Cyclization with a diamine | Cross-coupling reactions |

| Pyridine-based Ligand | Cycloaddition with a nitrile | Oxidation catalysis |

Integration into Supramolecular Assemblies and Self-Assembling Systems

The distinct structural features of this compound make it an interesting candidate for the construction of supramolecular assemblies. The terminal alkyne can participate in non-covalent interactions such as hydrogen bonding (with appropriate donors) and halogen bonding. The piperidine nitrogen can act as a hydrogen bond acceptor.

These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-ordered structures, such as gels, liquid crystals, or molecular cages. The hydrophobic nature of the butynyl and dimethylpiperidine fragments, combined with the potential for specific interactions, could lead to the formation of amphiphilic structures that self-assemble in solution.

Role in the Development of New Synthetic Methodologies and Catalyst Discovery Programs

The unique combination of a nucleophilic nitrogen within a sterically defined ring and a reactive terminal alkyne makes this compound a valuable tool for the development of new synthetic methodologies. For example, intramolecular reactions between the piperidine nitrogen and a derivative of the alkyne could lead to novel cyclization strategies for the synthesis of fused or bridged bicyclic systems.

In catalyst discovery programs, this compound could be used as a starting material for the rapid synthesis of a library of ligands with systematic variations in steric and electronic properties. The modular nature of modifying both the piperidine and the alkyne allows for a high degree of tunability, which is crucial for optimizing catalyst performance for a specific chemical transformation.

Future Perspectives, Unexplored Research Avenues, and Overarching Challenges in the Chemistry of 1 but 3 Yn 1 Yl 4,4 Dimethylpiperidine

Identification and Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

The terminal alkyne functionality in 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine is a gateway to a multitude of chemical transformations. While classical alkyne reactions are well-established, future research could focus on uncovering novel reactivity patterns. For instance, the development of regio- and stereoselective multicomponent reactions involving the alkyne, the tertiary amine, and external reagents could lead to the rapid assembly of complex molecular architectures.

Unconventional transformations that could be explored include:

Alkyne Metathesis: Ring-closing alkyne metathesis (RCAM) could be employed to synthesize novel bicyclic structures incorporating the piperidine (B6355638) ring. mdpi.com

Photoredox Catalysis: The use of photoredox catalysis could enable previously inaccessible transformations of the alkyne group, such as radical additions and cyclizations under mild conditions.

C-H Activation: The piperidine ring itself presents opportunities for late-stage functionalization through C-H activation, allowing for the introduction of diverse substituents at various positions.

These explorations could lead to the discovery of new chemical space and the synthesis of novel compounds with potentially interesting biological activities.

Development of More Sustainable and Atom-Economical Synthetic Methodologies for Industrial Scalability

For any chemical compound to be of practical utility, its synthesis must be efficient, cost-effective, and environmentally benign. Future research on this compound should prioritize the development of sustainable synthetic routes amenable to industrial scale-up. This involves adhering to the principles of green chemistry, particularly the concept of atom economy, which aims to maximize the incorporation of reactant atoms into the final product. numberanalytics.comrsc.org

Strategies to achieve this include:

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. numberanalytics.com

Solvent-Free or Green Solvents: The use of solvent-free conditions or environmentally friendly solvents like water can drastically improve the sustainability of a synthesis. numberanalytics.comekb.eg

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. numberanalytics.com

The development of such methodologies will be crucial for the potential commercialization of this compound or its derivatives.

Exploration of Advanced Catalytic Applications and Biocatalytic Transformations

The tertiary amine moiety of this compound suggests its potential use as a ligand in transition metal catalysis or as an organocatalyst itself. The gem-dimethyl group can enforce a specific conformation on the piperidine ring, which could be beneficial for inducing stereoselectivity in catalytic reactions.

Future research could explore its application in:

Asymmetric Catalysis: As a chiral ligand, it could be used to induce enantioselectivity in a variety of chemical transformations.

Cross-Coupling Reactions: The development of novel palladium or nickel complexes with this piperidine derivative as a ligand could lead to more efficient cross-coupling reactions.

Furthermore, the field of biocatalysis offers exciting prospects. Enzymes could be used for the selective transformation of this compound. For instance, lipases have been shown to catalyze the synthesis of piperidine derivatives. rsc.org Recent advancements have demonstrated the power of combining biocatalytic C-H oxidation with radical cross-coupling for the efficient synthesis of complex piperidines. news-medical.netchemistryviews.org

Challenges in Precise Control of Stereoselectivity and Regioselectivity in Complex Reactions

While the structural features of this compound offer many synthetic opportunities, they also present significant challenges, particularly in controlling stereoselectivity and regioselectivity in complex reactions. The conformational flexibility of the piperidine ring and the linear nature of the butynyl chain can lead to the formation of multiple isomers.

Overcoming these challenges will require:

Advanced Catalyst Design: The development of highly selective catalysts that can differentiate between various reactive sites and control the stereochemical outcome of a reaction is paramount.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the molecule could help direct the stereochemical course of a reaction.

Computational Modeling: In silico studies can provide valuable insights into reaction mechanisms and help in the rational design of stereoselective synthetic routes. nih.gov

The ability to precisely control the three-dimensional arrangement of atoms is crucial for the synthesis of biologically active molecules.

Synergistic Integration of Experimental and Computational Research for Accelerated Discovery

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new chemical entities and reactions. acs.org In the context of this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of reaction and to understand the electronic properties of the molecule. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can help to elucidate complex reaction mechanisms and identify key intermediates and transition states. nih.gov

Design Novel Catalysts: Molecular docking and other computational techniques can be used to design new catalysts with improved activity and selectivity for reactions involving this piperidine derivative. acs.org

By integrating computational predictions with experimental validation, researchers can significantly reduce the time and resources required to explore the chemical potential of this compound. This integrated approach will be essential for unlocking the full potential of this and other complex molecules in the future.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of 4,4-dimethylpiperidine with 3-butynyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, recrystallization in ethanol or methanol improves crystallinity .

- Characterization : Use NMR (¹H, ¹³C) to confirm structural integrity and HPLC with a C18 column (methanol/water mobile phase) to assess purity (>95% recommended for biological assays) .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Spectroscopy : ¹H NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups, δ 2.8–3.0 ppm for piperidine protons) and ¹³C NMR (quaternary carbons at ~70 ppm for the alkyne) are essential. IR spectroscopy verifies alkyne C≡C stretches (~2100 cm⁻¹) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure). Work in a fume hood to avoid vapor inhalation. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for studying this compound’s reactivity?

- Experimental Design : Apply a 2³ factorial design to evaluate the effects of temperature (e.g., 25°C vs. 60°C), solvent polarity (acetonitrile vs. DMF), and base strength (K₂CO₃ vs. NaOH). Analyze variance (ANOVA) to identify significant factors impacting yield and selectivity .

- Case Study : A study on similar piperidine derivatives achieved 85% yield by optimizing solvent/base interactions via response surface methodology .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Troubleshooting : Confirm sample homogeneity via HPLC. For complex splitting patterns, use 2D NMR (COSY, HSQC) to differentiate diastereomers or conformational isomers. Computational modeling (DFT) predicts proton environments and validates experimental observations .

- Example : A 2025 study resolved alkyne-proton splitting discrepancies by identifying rotameric equilibria in the piperidine ring .

Q. What computational methods predict this compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Focus on the alkyne’s potential for π-π stacking or hydrogen bonding with active-site residues .

- Docking Studies : Use AutoDock Vina to screen against kinase or GPCR targets. Prioritize poses with low RMSD (<2.0 Å) and favorable binding energies (ΔG < -7 kcal/mol) .

Q. How can researchers validate the compound’s biological activity while addressing assay variability?

- Protocols : Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. Normalize data to positive/negative controls (e.g., staurosporine for kinase inhibition). Apply statistical tools (e.g., Grubbs’ test) to exclude outliers .

- Case Study : A 2024 study reduced variability in cytotoxicity assays by standardizing cell passage numbers and serum batch conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.